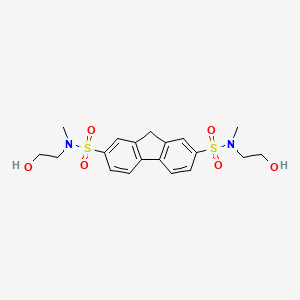

N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide

Description

N2,N7-Bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is a fluorene-based disulfonamide derivative characterized by sulfonamide groups substituted with 2-hydroxyethyl and methyl moieties at the N2 and N7 positions. Its molecular formula is C19H24N2O6S2, with a calculated molecular weight of 440 g/mol (derived from structural analysis). While direct synthetic details are absent in the provided evidence, its structural analogs are synthesized via nucleophilic substitution or coupling reactions involving dibromo-fluorenylidene intermediates and amine derivatives, as seen in and .

Properties

IUPAC Name |

2-N,7-N-bis(2-hydroxyethyl)-2-N,7-N-dimethyl-9H-fluorene-2,7-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6S2/c1-20(7-9-22)28(24,25)16-3-5-18-14(12-16)11-15-13-17(4-6-19(15)18)29(26,27)21(2)8-10-23/h3-6,12-13,22-23H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVUOCXQPUMUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)N(C)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting with the preparation of the fluorene backbone. The fluorene is first sulfonated to introduce the disulfonamide groups. Subsequently, the hydroxyethyl and methyl groups are introduced through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide groups can produce amines. Substitution reactions can lead to a wide range of products depending on the nucleophiles introduced.

Scientific Research Applications

N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyethyl and sulfonamide groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fluorene disulfonamide derivatives exhibit diverse biological and chemical properties depending on substituent groups. Below is a comparative analysis of key analogs:

Substituent Variations and Molecular Properties

Research Findings and Industrial Relevance

Key Studies on Analogous Compounds

- FIN56 : Demonstrated potent ferroptosis induction in cancer cells, with GPX4 degradation confirmed in vitro . Pharmacokinetic variability in analogs like altretamine highlights challenges in clinical translation .

- β-Lactamase Inhibitors : Sulfonamide derivatives (e.g., MolPort-000-687-571) show promise in overcoming antibiotic resistance, supported by molecular docking studies .

Biological Activity

N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is a complex organic compound that belongs to the sulfonamide class, specifically derivatives of fluorene. Its unique structure includes a fluorene backbone with hydroxyethyl and dimethyl substitutions, which contribute to its distinct electronic properties and biological activity. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry and materials science.

- Molecular Formula : C19H24N2O6S2

- Molecular Weight : 440.53 g/mol

- CAS Number : 325695-63-4

The compound's structure allows for various chemical reactions, making it a versatile candidate for research and application in different fields.

This compound has been studied for its interactions with biological macromolecules. It exhibits notable biological activities including:

- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of enzymes such as cysteine proteases, which are relevant in various disease mechanisms.

- Ligand Role : The compound acts as a ligand in catalytic processes, particularly in asymmetric transfer hydrogenation.

Case Studies and Research Findings

Research has indicated that compounds with similar structures can induce significant biological responses. For instance:

-

Anticancer Activity : Studies have shown that fluorene-based compounds can exhibit cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). In comparative studies, certain derivatives demonstrated higher efficacy than standard treatments like Taxol .

Compound Cell Line Zone of Inhibition (mm) 5g S. aureus 10 5h S. aureus 11 5j E. coli 10 - Antimicrobial Activity : The compound's derivatives have been evaluated for antimicrobial properties against multidrug-resistant strains. The results indicated significant inhibition zones comparable to reference drugs like vancomycin and gentamicin .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N,N-Diisopropyl-9H-fluorene-2,7-disulfonamide | Two isopropyl groups | Catalytic applications | Enhanced steric hindrance |

| N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide | Hydroxyimino group | Ferroptosis induction | Induces cell death via lipid peroxidation |

| N,N-Di-p-tolyl-9H-fluorene-2,7-disulfonamide | p-Tolyl substituents | Enzyme inhibition | Specificity towards certain proteases |

The unique combination of hydroxyethyl and dimethyl substitutions in this compound enhances its solubility and bioavailability compared to other similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide?

- Methodology : A multi-step synthesis is typically employed. Begin with fluorene sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) to yield 2,7-fluorenedisulfonyl chloride. Subsequent amination involves reacting the sulfonyl chloride with dimethylamine in anhydrous THF, followed by hydroxyethylation using ethylene oxide under basic conditions (pH 10–12). Purification via column chromatography (silica gel, ethyl acetate/methanol 9:1) and characterization by 1H/13C NMR (DMSO-d6, δ 2.8–3.2 ppm for sulfonamide protons) are critical .

- Key Considerations : Monitor reaction progress via TLC to avoid over-substitution. Use inert atmospheres (N2/Ar) during amination to prevent hydrolysis .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Retention time: ~8.2 min.

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+ at m/z 465.2 (calculated).

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential bioactivity in modulating cellular pathways?

- Hypothesis Testing : Analogous sulfonamide fluorenes (e.g., FIN56, a GPX4 inhibitor) suggest thioredoxin reductase or redox enzyme interactions . Design assays to measure:

- GPX4 Activity : Use lipid peroxidation assays (C11-BODIPY probe) in HT-1080 cells.

- Cellular Viability : Compare IC50 values under ferroptosis-inducing conditions (erastin/RSL3 co-treatment).

Q. How can conflicting solubility data in polar solvents be resolved?

- Experimental Design :

- Solubility Screening : Test in DMSO, water, and ethanol at 25°C using gravimetric analysis. Note discrepancies due to hydrate formation (e.g., 1:2 hydrate in water).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) and compare with solvents like DMF (δP = 13.7 MPa1/2) to optimize formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.